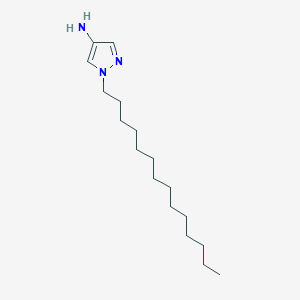

1-Tetradecyl-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tetradecyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C17H33N3 and its molecular weight is 279.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 279.267448065 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pyrazole Derivatives as Heterocyclic Building Blocks

Pyrazole derivatives serve as essential scaffolds in the synthesis of heterocyclic compounds. They are recognized for their utility in generating various classes of heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds under mild reaction conditions facilitates the synthesis of versatile dyes and heterocyclic compounds from a broad range of precursors, highlighting their significance in synthetic organic chemistry (Gomaa & Ali, 2020).

Therapeutic Applications

- Anticancer and Biological Activities: Pyrazoline derivatives, a closely related class to pyrazoles, demonstrate significant anticancer properties. Their synthesis and the exploration of their biological activities have been subjects of extensive research, underscoring the potential of pyrazoline in developing new anticancer agents (Ray et al., 2022).

- Neurodegenerative Disorders: Pyrazolines are highlighted for their neuroprotective properties against diseases like Alzheimer's and Parkinson's. Their ability to inhibit key enzymes involved in neurodegeneration positions them as valuable candidates for treating neurodegenerative disorders (Ahsan et al., 2022).

Antimicrobial and Antiviral Activities

Pyrazole scaffolds have shown efficacy as antimicrobial and antiviral agents, targeting various enzymes and receptors. Their structural versatility allows for the development of novel therapeutic agents with potent biological activities (Karati et al., 2022).

Synthesis and Characterization

The synthesis of pyrazole derivatives involves innovative methods that allow for the creation of compounds with significant biological activities. Techniques such as microwave-assisted synthesis have been utilized to efficiently generate these heterocyclic systems, demonstrating the adaptability and practical significance of pyrazoles in organic synthesis (Sakhuja et al., 2012).

Mecanismo De Acción

Target of Action

1-Tetradecyl-1H-pyrazol-4-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . .

Mode of Action

Pyrazole derivatives have been found to exhibit antimicrobial activity . They interact with their targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme , leading to inhibition of microbial growth.

Biochemical Pathways

Pyrazole derivatives have been found to inhibit the growth of various microbes, suggesting they may interfere with essential biochemical pathways in these organisms .

Result of Action

Pyrazole derivatives have been found to exhibit antimicrobial activity, suggesting they may inhibit the growth of various microbes .

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the pyrazole derivative .

Cellular Effects

Some pyrazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-tetradecylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(18)15-19-20/h15-16H,2-14,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAZIDIGVIXFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)

![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)

![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)